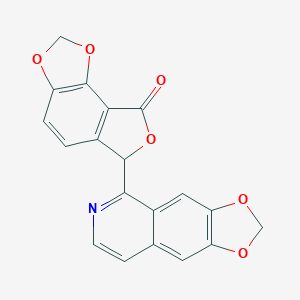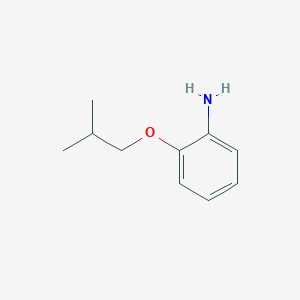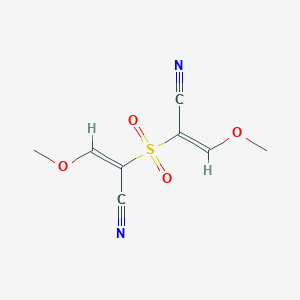
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile), also known as sulcotrione, is a synthetic herbicide that is widely used in agriculture. It belongs to the class of triketone herbicides and is known for its selective action against broadleaf weeds. Sulcotrione has gained popularity as an effective herbicide due to its low toxicity and environmental impact.
Mecanismo De Acción
Sulcotrione works by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the synthesis of carotenoids and plastoquinones in plants. This leads to the disruption of chlorophyll synthesis and ultimately results in the death of the target weeds.
Efectos Bioquímicos Y Fisiológicos
Sulcotrione has been found to have no significant effect on the growth and development of crops. It does not affect the yield or quality of crops and has no residual effects on the soil. Sulcotrione is rapidly metabolized and degraded in the soil, making it a safe and effective herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulcotrione has several advantages for lab experiments. It has a high level of selectivity and can be used to target specific weeds without affecting the growth of crops. It is also easy to apply and has a low toxicity to non-target organisms. However, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized and degraded in the soil, making it difficult to study its long-term effects. Additionally, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) can only be used on certain crops and is not effective against all types of weeds.
Direcciones Futuras
There are several future directions for the study of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). One area of research is the development of new formulations of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) that can be more effective against a wider range of weeds. Another area of research is the study of the long-term effects of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) on soil health and microbial communities. Additionally, research can be conducted to explore the potential use of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Métodos De Síntesis
Sulcotrione is synthesized by the reaction of 2-methoxypropene with sulfur dioxide and cyanide to form the intermediate 2-cyanomethylthiirane. This intermediate is then reacted with acetaldehyde to form 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
Sulcotrione has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including corn, soybeans, and sunflowers. Research has shown that 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) is effective against a wide range of broadleaf weeds, including pigweeds, waterhemp, and morning glories. Additionally, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been found to have a low toxicity to non-target organisms, making it an environmentally friendly herbicide.
Propiedades
Número CAS |
103594-43-0 |
|---|---|
Nombre del producto |
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) |
Fórmula molecular |
C8H8N2O4S |
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
(E)-2-[(E)-1-cyano-2-methoxyethenyl]sulfonyl-3-methoxyprop-2-enenitrile |
InChI |
InChI=1S/C8H8N2O4S/c1-13-5-7(3-9)15(11,12)8(4-10)6-14-2/h5-6H,1-2H3/b7-5+,8-6+ |
Clave InChI |
FPNPABFCLMOUDJ-UHFFFAOYSA-N |
SMILES isomérico |
CO/C=C(/S(=O)(=O)/C(=C/OC)/C#N)\C#N |
SMILES |
COC=C(C#N)S(=O)(=O)C(=COC)C#N |
SMILES canónico |
COC=C(C#N)S(=O)(=O)C(=COC)C#N |
Otros números CAS |
112831-03-5 |
Sinónimos |
2,2'-bis(methoxymethylene)-2,2'-sulfonyldiacetonitrile MMSBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



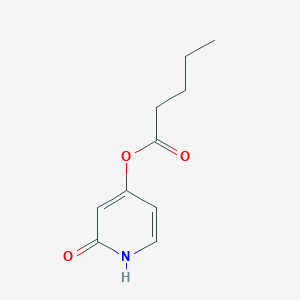
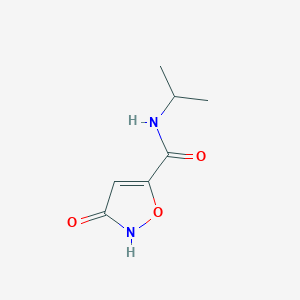
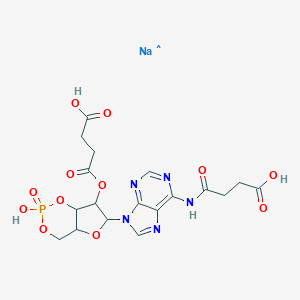
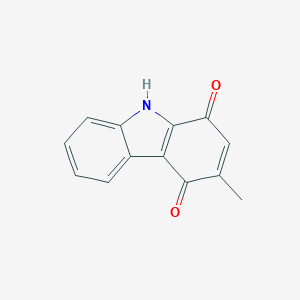
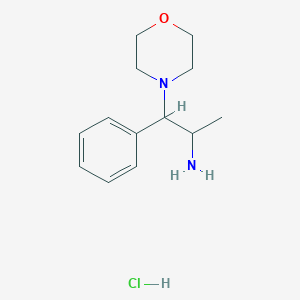
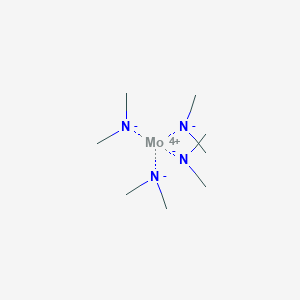
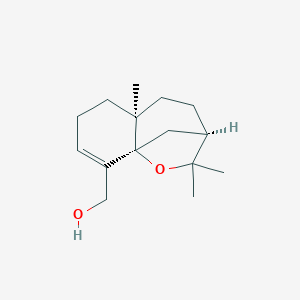
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
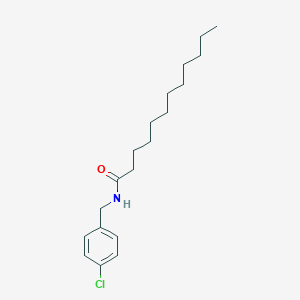
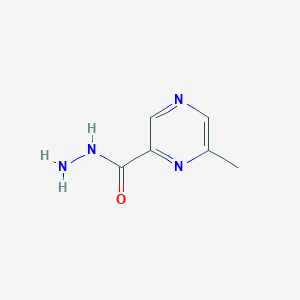
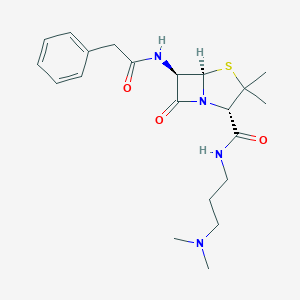
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
